5-Hydroxyhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

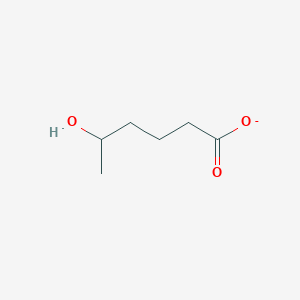

5-hydroxyhexanoate is an (omega-1)-hydroxy fatty acid that is the conjugate base of 5-hydroxyhexanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an (omega-1)-hydroxy fatty acid anion, a medium-chain fatty acid anion and a hydroxy saturated fatty acid anion. It is a conjugate base of a 5-hydroxyhexanoic acid.

科学的研究の応用

Metabolic Role and Clinical Implications

5-Hydroxyhexanoate is primarily recognized as a metabolite involved in fatty acid oxidation. Its urinary excretion is notably increased under specific dietary conditions, particularly with the intake of medium-chain triglycerides (MCTs). This has implications in diagnosing metabolic disorders such as non-ketotic dicarboxylic aciduria.

Clinical Findings:

- Increased Excretion in MCT Diets: Studies show that patients on MCT diets exhibit elevated levels of this compound in urine compared to those on long-chain triglyceride diets. This can help differentiate between metabolic disorders during organic acid profiling .

- Potential Marker for Disorders: The presence of this metabolite can serve as a biomarker for certain metabolic conditions, aiding in the diagnosis of fatty acid oxidation disorders .

Biotechnological Applications

This compound serves as a key component in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with various applications.

Polymer Production:

- Synthesis of PHAs: Bacteria such as Rhodospirillum rubrum can utilize hexanoate to synthesize copolymers like poly(hydroxybutyrate-co-hydroxyhexanoate) (P(HB-co-HHx)). These materials exhibit excellent mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering and drug delivery systems .

| Polymer Type | Properties | Applications |

|---|---|---|

| P(HB-co-HHx) | Biodegradable, biocompatible | Medical devices, tissue engineering |

| P(HB-co-HV-co-HHx) | Improved mechanical strength | Packaging, wastewater treatment |

Immune Regulation

Recent studies have indicated that this compound may play a role in immune regulation. It has been shown to mediate immune responses, suggesting its potential use in therapeutic strategies aimed at modulating immune function.

Research Insights:

- Immune Mediator Role: A study highlighted that this compound mediates immune regulatory processes with significant efficacy, indicating its potential utility in developing treatments for autoimmune diseases or inflammatory conditions .

Case Studies

Several case studies illustrate the clinical relevance and applications of this compound:

- Case Study 1: A patient with non-ketotic dicarboxylic aciduria showed elevated urinary levels of this compound after dietary adjustments involving MCTs. This case underscored the importance of dietary management in metabolic disorders .

- Case Study 2: Research on the synthesis of P(HB-co-HHx) demonstrated its application in creating scaffolds for bone tissue engineering. The study reported successful cell growth on these scaffolds, indicating their potential for regenerative medicine .

化学反応の分析

Microbial Reduction of Oxo Derivatives

Ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile are synthesized via microbial reduction of their corresponding oxo precursors using Pichia methanolica (SC 16116) .

| Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Ethyl 5-oxo-hexanoate | Ethyl 5-(S)-hydroxyhexanoate | 80–90 | >95% |

| 5-oxo-hexanenitrile | 5-(S)-hydroxyhexanenitrile | 80–90 | >95% |

This method achieves high stereoselectivity due to the enzyme's preference for the (S)-configuration. The reaction proceeds under mild conditions (aqueous buffer, 30°C), avoiding harsh reducing agents.

Enzymatic Resolution of Racemic Mixtures

Racemic 5-hydroxyhexanenitrile is resolved via enzymatic succinylation using lipases or esterases, selectively modifying the (R)-enantiomer .

| Parameter | Value |

|---|---|

| Substrate | Racemic 5-hydroxyhexanenitrile |

| Enzyme | Lipase/esterase (unspecified) |

| Yield of (S)-isomer | 34% (50% theoretical maximum) |

| Enantiomeric Excess (e.e.) | >99% |

The (R)-enantiomer is converted to its hemisuccinate derivative, leaving the desired (S)-5-hydroxyhexanenitrile unreacted. This kinetic resolution method is limited by a maximum theoretical yield of 50%.

Enzymatic Hydrolysis of Acetoxy Derivatives

Racemic 5-acetoxyhexanenitrile undergoes enzymatic hydrolysis to isolate the (S)-enantiomer. Hydrolases selectively hydrolyze the (R)-acetoxy group, yielding 5-(S)-acetoxyhexanenitrile .

| Parameter | Value |

|---|---|

| Substrate | Racemic 5-acetoxyhexanenitrile |

| Enzyme | Hydrolase (unspecified) |

| Yield of (S)-acetoxy | 42% (50% theoretical maximum) |

| Enantiomeric Excess (e.e.) | >99% |

This approach leverages the stereospecificity of hydrolases to retain the (S)-acetoxy group, which can be further hydrolyzed to 5-(S)-hydroxyhexanenitrile.

Mechanistic Insights

The stereochemical outcomes of these reactions are governed by enzyme-substrate interactions. For example, Pichia methanolica reductases likely utilize a conserved catalytic triad to position the substrate for hydride transfer, favoring the (S)-configuration . Similarly, hydrolases employ active-site residues (e.g., serine, histidine) to discriminate between enantiomers during hydrolysis .

特性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC名 |

5-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1 |

InChIキー |

YDCRNMJQROAWFT-UHFFFAOYSA-M |

SMILES |

CC(CCCC(=O)[O-])O |

正規SMILES |

CC(CCCC(=O)[O-])O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。